molecular formula C19H19F2N3O3 B6068531 N-[[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]methyl]-2-(5-oxopyrrolidin-2-yl)acetamide

N-[[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]methyl]-2-(5-oxopyrrolidin-2-yl)acetamide

Cat. No.: B6068531
M. Wt: 375.4 g/mol
InChI Key: WXJXDCXMHSRKCZ-UHFFFAOYSA-N
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Description

N-[[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]methyl]-2-(5-oxopyrrolidin-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a difluoromethylphenoxy group, a pyridinylmethyl group, and a pyrrolidinylacetamide moiety

Properties

IUPAC Name

N-[[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]methyl]-2-(5-oxopyrrolidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O3/c1-11-4-6-14(18(21)17(11)20)27-19-12(3-2-8-22-19)10-23-16(26)9-13-5-7-15(25)24-13/h2-4,6,8,13H,5,7,9-10H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJXDCXMHSRKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC2=C(C=CC=N2)CNC(=O)CC3CCC(=O)N3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]methyl]-2-(5-oxopyrrolidin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

    Synthesis of 2,3-difluoro-4-methylphenol: This can be achieved through the fluorination of 4-methylphenol using a suitable fluorinating agent.

    Formation of 2-(2,3-difluoro-4-methylphenoxy)pyridine: This involves the reaction of 2,3-difluoro-4-methylphenol with 3-chloropyridine in the presence of a base such as potassium carbonate.

    Preparation of the pyrrolidinylacetamide moiety: This can be synthesized by reacting 2-pyrrolidinone with bromoacetic acid in the presence of a base.

    Coupling of the intermediates: The final step involves coupling the 2-(2,3-difluoro-4-methylphenoxy)pyridine with the pyrrolidinylacetamide moiety using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the difluoromethylphenoxy group, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the specific reaction.

Major Products:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced phenolic derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]methyl]-2-(5-oxopyrrolidin-2-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • N-[[2-(2,3-difluorophenoxy)pyridin-3-yl]methyl]-2-(5-oxopyrrolidin-2-yl)acetamide
  • N-[[2-(4-methylphenoxy)pyridin-3-yl]methyl]-2-(5-oxopyrrolidin-2-yl)acetamide
  • N-[[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]methyl]-2-(5-oxopyrrolidin-2-yl)propionamide

Uniqueness: The presence of the difluoromethylphenoxy group in N-[[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]methyl]-2-(5-oxopyrrolidin-2-yl)acetamide imparts unique electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may lack the difluoromethyl group or have different substituents on the aromatic rings.

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